molecular formula C18H26N6O3 B2581638 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013968-45-0

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2581638
CAS RN: 1013968-45-0
M. Wt: 374.445
InChI Key: PBOUWXAHSVYYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activity

Compounds with similar structures have been investigated for their antihypertensive properties in animal studies. For example, MK-672, which shares a part of the chemical backbone (purine-based structure) with the queried compound, has significant antihypertensive activity. Such studies typically focus on the pharmacological effects of these compounds and their potential as therapeutic agents in managing hypertension. The development of a gas chromatographic method for the determination of 6-mercaptopurine in blood and other biological tissues is an example of research focusing on the analytical methodologies necessary to support pharmacokinetic and pharmacodynamic studies of purine derivatives (R. Lin, R. Stein, & M. Schaffer, 1982).

Anticancer Activity

The compound's structure suggests potential for investigation in cancer research, particularly concerning its role as a possible HSP90 inhibitor or as part of a treatment regimen for various cancers. For instance, BIIB021, another compound with a purine structure, showed promise as an HSP90 inhibitor with antitumor activity in preclinical models. These studies are crucial for understanding how these compounds can be optimized and utilized in therapeutic contexts, including identifying metabolic pathways and assessing toxicity and efficacy in both preclinical and clinical settings (Lin Xu, C. Woodward, J. Dai, & C. Prakash, 2013).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of such compounds is vital for developing safe and effective drugs. Research into the metabolism and excretion of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, an HSP90 inhibitor, in rats and dogs provides valuable information on the metabolic fate of purine derivatives in biological systems. These studies help in identifying the major metabolic pathways, the role of enzymes in the metabolism, and the identification of metabolites, which are crucial for drug design and safety assessment (Lin Xu et al., 2013).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-7-27-9-8-22-16(25)14-15(21(6)18(22)26)19-17(23(14)11(2)3)24-13(5)10-12(4)20-24/h10-11H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOUWXAHSVYYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C(N2C(C)C)N3C(=CC(=N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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